molecular formula C9H6BrIO3 B13693698 3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid

3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid

Cat. No.: B13693698
M. Wt: 368.95 g/mol
InChI Key: LJUINEVZQCWWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H6BrIO3. This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a carboxylic acid and a ketone functional group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the bromination and iodination of a phenyl ring followed by the introduction of the oxopropanoic acid moiety. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The carboxylic acid and ketone groups also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromo-2-iodophenyl)-2-propenoic acid: Similar structure but with a propenoic acid moiety.

    3-(5-Bromo-2-iodophenyl)-3-oxopropanenitrile: Contains a nitrile group instead of a carboxylic acid.

    (3E)-4-(5-Bromo-2-iodophenyl)-2-oxo-3-butenoic acid: Similar structure with a butenoic acid moiety.

Uniqueness

3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and iodine atoms on the phenyl ring is particularly noteworthy, as it allows for unique substitution patterns and interactions in chemical and biological systems.

Properties

Molecular Formula

C9H6BrIO3

Molecular Weight

368.95 g/mol

IUPAC Name

3-(5-bromo-2-iodophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrIO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

LJUINEVZQCWWNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.